molecular formula C15H12N6O3S3 B2534619 5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251580-79-6

5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2534619
CAS RN: 1251580-79-6
M. Wt: 420.48
InChI Key: RYTOOOAOUSODOO-UHFFFAOYSA-N
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Description

5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6O3S3 and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Impurities in Drug Development

Research on similar compounds, like omeprazole and its pharmaceutical impurities, highlights the importance of novel synthesis methods in developing proton pump inhibitors and understanding their impurity profiles. Such studies contribute to the optimization of drug synthesis processes and the identification of impurities that can affect drug safety and efficacy. The novel synthesis processes for pharmaceutical impurities achieve expected yields and are observed to be short and simple, which could be relevant for similar compounds in drug development processes (Saini et al., 2019).

Synthetic Utilities and Biological Activities

The synthetic routes and biological activities of compounds containing triazole and benzothiazole units, such as the chemical , are extensively studied. These compounds serve as key scaffolds in organic chemistry with diverse applications across drug discovery, bioconjugation, material science, and more. Their stability, significant dipole moment, and ability to participate in hydrogen bonding make them excellent candidates for interaction with biological targets, which could be applicable for the chemical compound under discussion (Kaushik et al., 2019).

Antifungal and Immunomodulating Activities

The antifungal and immunomodulating activities of benzothiazine azole derivatives are studied, indicating the potential of such structures in developing treatments against fungal infections and modulating immune responses. This is particularly relevant for compounds with structural similarities, suggesting potential areas of research in immunology and infectious diseases (Schiaffella & Vecchiarelli, 2001).

Structural Activity Relationship in Medicinal Chemistry

The structural activity relationship of benzothiazole derivatives in medicinal chemistry emphasizes the significance of the benzothiazole scaffold in developing bioactive molecules. This scaffold is integral to many natural and synthetic bioactive molecules, showing a variety of pharmacological activities. This insight underscores the importance of understanding the structural nuances of compounds like the one for their potential applications in drug development (Bhat & Belagali, 2020).

properties

IUPAC Name

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S3/c1-8-12(19-20-21(8)15-16-5-6-25-15)13(22)18-14-17-10-4-3-9(27(2,23)24)7-11(10)26-14/h3-7H,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTOOOAOUSODOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

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